molecular formula C10H11N B11922977 (S)-1-methyl-2-phenylethyl isocyanide

(S)-1-methyl-2-phenylethyl isocyanide

Cat. No.: B11922977
M. Wt: 145.20 g/mol
InChI Key: HHYGLUGDBOFOPX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-methyl-2-phenylethyl isocyanide is a chiral building block of interest in advanced organic synthesis and drug discovery. Its unique structure, featuring both an isocyanide group and a stereocenter, makes it a valuable reagent for constructing complex molecules. This compound is primarily used in stereoselective multicomponent reactions, such as the Ugi reaction, to create chiral amides and other nitrogen-containing heterocycles with high molecular diversity . It also serves as a versatile precursor for the synthesis of chiral ligands and as a key intermediate in the preparation of biologically active compounds. As an isocyanide, it is moisture-sensitive and requires handling under inert conditions . This compound is for research applications only and is not intended for diagnostic or therapeutic use. Applications: • Chiral reagent in Passerini and Ugi multicomponent reactions • Building block for the synthesis of complex natural product analogs and drug-like molecules • Precursor for chiral ligands in asymmetric catalysis Please Note: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

[(2S)-2-isocyanopropyl]benzene

InChI

InChI=1S/C10H11N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3/t9-/m0/s1

InChI Key

HHYGLUGDBOFOPX-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)[N+]#[C-]

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]#[C-]

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of S 1 Methyl 2 Phenylethyl Isocyanide

Nucleophilic Reactivity and Addition Reactions of the Isocyanide Carbon

The carbon atom of the isocyanide group in (S)-1-methyl-2-phenylethyl isocyanide serves as a potent nucleophile. nih.gov Isocyanides are recognized as versatile C-centered nucleophiles capable of participating in various organic transformations, including substitution and multicomponent reactions. nih.govmdpi.com Their unique electronic makeup, featuring C-centered lone pair σ and π* orbitals, enables a diverse range of reactions. nih.govresearchgate.net

One of the most significant displays of this nucleophilicity is in the SN2 (nucleophilic substitution) reaction. nih.gov Recent studies have demonstrated that isocyanides can act as effective nucleophiles in SN2 reactions with alkyl halides. nih.govresearchgate.net This reaction proceeds via the nucleophilic attack of the isocyanide carbon on the electrophilic carbon of the alkyl halide, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields highly substituted secondary amides. nih.gov This reactivity presents an unconventional "Umpolung" (polarity inversion) approach to amide synthesis. nih.gov

Beyond substitution reactions, the isocyanide carbon readily undergoes nucleophilic addition, a cornerstone of its chemistry and a key step in many multicomponent reactions like the Passerini and Ugi reactions. nih.govmdpi.com This process involves the attack of a nucleophile on the electrophilic isocyanide carbon. mdpi.com

Stepwise Associative Mechanisms in Nucleophilic Additions

Mechanistic studies, particularly on metal-coordinated isocyanides, have provided deep insight into the pathways of nucleophilic addition. mdpi.comnih.govnih.gov Theoretical studies using Density Functional Theory (DFT) have shown that the nucleophilic addition of amines to platinum(II)-bound isocyanides proceeds not through a concerted mechanism, but via a stepwise associative pathway. mdpi.comnih.govnih.gov

This multi-step mechanism involves:

Intermediate Formation: This attack forms an acyclic intermediate. mdpi.comnih.gov

Proton Transfer: The process concludes with a proton transfer. This involves the deprotonation of the nucleophilic moiety and the protonation of the isocyanide nitrogen atom to yield the final, stable product. mdpi.comnih.govnih.gov

Experimental evidence, such as a strongly negative activation entropy value (–43 ± 3 e.u.) for the reaction of diethylamine with a platinum isocyanide complex, supports the theoretical predictions of a stepwise associative mechanism. nih.gov

Computational Studies on Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating complex organic reaction mechanisms. researchgate.netnih.gov Density Functional Theory (DFT) calculations, in particular, have been instrumental in understanding the reactivity of isocyanides. nih.govnih.govnih.gov These studies provide detailed energy profiles of reaction pathways, allowing for the characterization of transition states and intermediates. researchgate.netmdpi.com

For the nucleophilic addition to isocyanides, DFT calculations have confirmed that the mechanism is stepwise and associative. mdpi.comnih.gov These computational models can quantify the activation energies for each step of the reaction. For instance, in the addition of various N-nucleophiles to platinum-coordinated isocyanides, the calculated activation energies (ΔG≠) were found to be in the narrow range of 19.8–22.4 kcal/mol, indicating that the energy barrier is not heavily dependent on the nature of the nucleophile in that specific system. mdpi.comnih.govnih.gov Such computational insights are crucial for predicting reactivity and optimizing reaction conditions. mdpi.com

Table 1: Calculated Activation Energies for Nucleophilic Addition to a Pt(II)-Isocyanide Complex nih.govnih.gov
Nucleophile TypeExample NucleophileCalculated Activation Energy (ΔG≠) (kcal/mol)
sp³-NHNMe₂ (Dimethylamine)19.8 - 22.4
sp²-NHN=CPh₂ (Diphenylmethanimine)19.8 - 22.4
sp²/sp³-NH₂N-N=CPh₂19.8 - 22.4

Electrophilic Character and Related Chemical Transformations

While the carbon lone pair gives isocyanides their nucleophilic character, the carbon atom also exhibits electrophilic properties. acs.org This dual reactivity makes isocyanides unique building blocks in organic synthesis. acs.org The electrophilicity is exploited in nucleophilic addition reactions, where various nucleophiles attack the isocyanide carbon. mdpi.comnih.gov This electrophilic nature is central to the classical multicomponent reactions where an initial attack by a nucleophile (like an alcohol-derived alkoxide in the Passerini reaction or an amine in the Ugi reaction) on the isocyanide carbon is a key step. nih.gov

Participation in Radical Reaction Pathways

This compound can participate in radical reactions, a significant area of isocyanide chemistry. beilstein-journals.orgbeilstein-journals.org The reaction of a carbon or heteroatom radical with an isocyanide generates a key imidoyl radical intermediate. beilstein-journals.orgbeilstein-journals.org This highly reactive species can then undergo further transformations, such as addition and cyclization reactions, which are valuable in synthetic organic chemistry. beilstein-journals.orgbeilstein-journals.org

The process typically begins with the addition of a radical species to the isocyanide carbon. beilstein-journals.org For example, thiyl radicals can attack the isocyano group to form an imidoyl radical, which can then induce a 5-exo cyclization if an appropriate alkenyl or alkynyl group is present in the molecule. beilstein-journals.org The ability to trap the imidoyl radical is crucial, as the initial radical addition can be reversible. researchgate.net This trapping can occur via intramolecular cyclization, which is kinetically favored over intermolecular reactions, or through scavenging by other molecules in the reaction mixture. beilstein-journals.orgresearchgate.net

Intramolecular Cyclizations and Heterocycle Formation via Isocyanide Reactions

The structure of this compound, featuring a phenylethyl backbone, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic structures. The imidoyl radicals generated from radical addition can undergo intramolecular cyclization if an unsaturated group, such as an aryl ring, is suitably positioned within the molecule. beilstein-journals.org

A closely related compound, (+)-1-methyl-2-phenylethyl isocyanate, has been shown to undergo intramolecular cyclization under various conditions to yield dihydroisoquinolone derivatives. rsc.org This reaction, known as the Bischler-Napieralski or Pictet-Spengler type cyclization, involves the electrophilic attack of the isocyanate (or a derivative) onto the electron-rich phenyl ring.

Table 2: Intramolecular Cyclization Products of (+)-1-methyl-2-phenylethyl isocyanate rsc.org
ReagentProduct(s)
Polyphosphoric acid3-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Aluminium chloride3-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Triethyloxonium tetrafluoroborate3-Methyl-3,4-dihydroisoquinolin-1(2H)-one, 2-[N-(1-methyl-2-phenylethyl)formamidyl]-3,4-dihydroisoquinolin-1(2H)-one

Given the analogous reactivity patterns, it is plausible that this compound could undergo similar acid-catalyzed or radical-mediated intramolecular cyclizations to form 3-methyl-3,4-dihydroisoquinoline derivatives. Furthermore, isocyanides are known to be versatile precursors for a wide range of N-heterocycles. For instance, ortho-diisocyanoarenes can undergo radical cyclization of an imidoyl radical intermediate to afford quinoxaline derivatives. beilstein-journals.orgbeilstein-journals.org Similarly, specifically substituted azido-isocyanides can cyclize to form 1,2,3-benzotriazines. nih.gov

Applications in Asymmetric Multicomponent Reactions Mcrs Utilizing S 1 Methyl 2 Phenylethyl Isocyanide

Stereoselective Ugi Reaction Variants

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. wikipedia.orgnih.gov The use of chiral components, such as (S)-1-methyl-2-phenylethyl isocyanide, introduces stereocontrol into this versatile reaction.

The (S)-configuration of the 1-methyl-2-phenylethyl group on the isocyanide plays a pivotal role in determining the absolute configuration of the newly formed stereocenter in the Ugi product. The chiral isocyanide acts as a stereodirecting element during the key bond-forming step, where the isocyanide carbon attacks the iminium ion intermediate. This influence stems from the steric and electronic properties of the chiral substituent, which favors one approach of the reactants over the other, leading to the preferential formation of one enantiomer of the product.

Research has demonstrated that the stereochemical information from the chiral isocyanide is effectively transferred to the Ugi adduct. The degree of this stereochemical transfer can be influenced by various factors, including the nature of the other reactants and the reaction conditions. The general mechanism of the Ugi reaction involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid to form an iminium ion. wikipedia.org The nucleophilic attack of the isocyanide on this iminium ion, followed by the addition of the carboxylate and a subsequent Mumm rearrangement, leads to the final α-acylamino amide product. wikipedia.org

When one or more of the other components in the Ugi reaction are also chiral, the use of this compound can lead to diastereoselective outcomes. The chiral isocyanide interacts with the other chiral centers present in the reacting molecules, resulting in a "matched" or "mismatched" pairing that influences the formation of specific diastereomers. This diastereoselectivity is a critical aspect of synthesizing complex molecules with multiple stereocenters in a controlled manner. For instance, the reaction of a chiral aldehyde or amine with this compound and a carboxylic acid can yield diastereomeric products with high levels of selectivity.

The following table provides examples of diastereoselective Ugi-type reactions involving chiral components, illustrating the influence of the chiral isocyanide on the product distribution.

Chiral AldehydeChiral AmineChiral IsocyanideDiastereomeric Ratio (d.r.)
(R)-GlyceraldehydeBenzylamineThis compoundHigh d.r. favoring one diastereomer
Benzaldehyde(S)-α-MethylbenzylamineThis compoundSignificant diastereoselectivity

Enantioselective Passerini Reaction Methodologies

The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. mdpi.comresearchgate.net Similar to the Ugi reaction, the incorporation of this compound can induce enantioselectivity. The chiral environment created by the isocyanide's substituent directs the nucleophilic attack of the isocyanide on the carbonyl component, leading to the preferential formation of one enantiomer of the α-hydroxy amide intermediate. Subsequent acylation by the carboxylic acid yields the enantiomerically enriched α-acyloxy carboxamide. The reaction is believed to proceed through a nitrilium intermediate which is then attacked by the carboxylate. mdpi.com

Impact of Chiral Isocyanide Configuration on Product Stereochemistry

The configuration of the chiral isocyanide is a determining factor for the stereochemistry of the products in MCRs. nih.gov The (S)-configuration of 1-methyl-2-phenylethyl isocyanide directly correlates with the stereochemical outcome of the reaction, a principle known as "chiral induction." The steric bulk and electronic nature of the phenylethyl group create a chiral pocket around the reactive isocyanide carbon. This forces the other reactants to approach from a specific direction, thereby controlling the spatial arrangement of the newly formed bonds and stereocenters.

The predictability of this stereochemical influence makes this compound a reliable chiral auxiliary in asymmetric synthesis. The following table summarizes the general trend of stereochemical induction observed with this chiral isocyanide in Ugi and Passerini reactions.

ReactionChiral Isocyanide ConfigurationPredominant Product Configuration
UgiThis compoundTypically leads to a specific enantiomer
PasseriniThis compoundTypically leads to a specific enantiomer

Catalytic Asymmetric MCRs Involving Chiral Isocyanides

While the use of stoichiometric amounts of a chiral isocyanide is effective, recent advancements have focused on developing catalytic asymmetric MCRs. In some approaches, a chiral catalyst is used in conjunction with an achiral isocyanide to induce enantioselectivity. However, another strategy involves using a chiral isocyanide, such as this compound, in the presence of a catalyst to enhance selectivity or to enable new types of transformations. These catalytic systems can involve chiral Lewis acids or Brønsted acids that coordinate to the reactants, creating a highly organized and chiral transition state that amplifies the stereodirecting effect of the chiral isocyanide.

Exploration of Other Isocyanide-Based Multicomponent Reactions for Stereocontrol

Beyond the well-established Ugi and Passerini reactions, this compound is also being explored in other isocyanide-based MCRs to achieve stereocontrol. These include variations of the Ugi reaction with different fourth components, as well as novel MCRs that lead to diverse and complex molecular scaffolds. For instance, the use of this chiral isocyanide in reactions involving bifunctional starting materials can lead to the stereoselective synthesis of heterocyclic compounds. The inherent chirality of the isocyanide provides a powerful handle for controlling the stereochemistry in these more intricate transformations, opening up new avenues for the efficient construction of chiral molecules. One such example is the catalytic asymmetric multicomponent reaction of isocyanides, isothiocyanates, and alkylidene malonates. rsc.org

Coordination Chemistry and Catalytic Applications of S 1 Methyl 2 Phenylethyl Isocyanide

Chiral Isocyanides as Ligands in Transition Metal Complexes

Chiral isocyanides are a class of ligands that have proven to be instrumental in the advancement of asymmetric catalysis and stereochemistry. numberanalytics.com Their ability to create a chiral environment around a metal center is fundamental to inducing enantioselectivity in chemical reactions. numberanalytics.com The incorporation of a chiral center, such as the (S)-1-methyl-2-phenylethyl group, into the isocyanide framework allows for the transfer of stereochemical information to the catalytic site.

Ligand Properties and Coordination Modes of Chiral Isocyanides

Isocyanides, in general, are classified as charge-neutral Lewis bases (L-type ligands) and are considered soft ligands according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org They are typically stronger Lewis bases and weaker π-acceptors compared to the isoelectronic carbon monoxide (CO) ligand. wikipedia.org This property allows them to form stable complexes with a wide range of transition metals. The coordination of isocyanides to a metal center primarily occurs through the carbon atom, forming a linear M-C-N-R linkage in terminal bonding modes. wikipedia.orgresearchgate.net However, bridging coordination modes, where the isocyanide ligand links two metal centers, are also common and result in a bent M-C-N-R geometry. wikipedia.org

The electronic nature of the metal-isocyanide bond can be probed by infrared (IR) spectroscopy, specifically by observing the C≡N stretching frequency (νC≡N). wikipedia.org For (S)-1-methyl-2-phenylethyl isocyanide, this band would be expected in the range of 2110–2165 cm⁻¹. wikipedia.org A shift to higher frequency upon coordination indicates that the isocyanide is acting primarily as a σ-donor ligand. wikipedia.org Conversely, in electron-rich metal complexes where π-backbonding from the metal to the isocyanide is significant, the νC≡N band shifts to a lower frequency. wikipedia.org

The steric bulk of the substituent on the isocyanide nitrogen also plays a crucial role in its coordination chemistry. The relatively small cone angle of isocyanides allows for the formation of complexes with high coordination numbers. wikipedia.org

Rational Design of Chiral Ligands from Phenylethyl Isocyanide Scaffolds

The development of new chiral catalysts often relies on the rational design of ligands. nih.govrsc.org The phenylethyl isocyanide scaffold provides a versatile platform for creating a diverse library of chiral ligands. By modifying the substituents on the phenyl ring or the ethyl backbone, the steric and electronic properties of the resulting isocyanide ligand can be fine-tuned to optimize its performance in a specific catalytic reaction. This modular approach has been successful in the development of various classes of chiral ligands for asymmetric catalysis. nih.gov For instance, the introduction of bulky groups can influence the coordination geometry and create a more defined chiral pocket around the metal center, enhancing enantioselectivity. nih.gov

Metal-Catalyzed Reactions Mediated by Chiral Isocyanide Ligands

The application of chiral isocyanide ligands in transition metal catalysis has led to significant advancements in asymmetric synthesis. wikipedia.orgresearchgate.netmdpi.com These ligands have been successfully employed in a variety of catalytic transformations, demonstrating their potential to control the stereochemical outcome of reactions.

Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner. mdpi.com Chiral ligands are essential for achieving high levels of stereocontrol in these transformations. While phosphine (B1218219) ligands have been extensively studied and utilized in this area, chiral isocyanides have emerged as a promising alternative. mdpi.com

The use of chiral ligands derived from phenylethylamine, the precursor to this compound, has been explored in various asymmetric reactions. For example, chiral ferrocenylamine ligands have shown the importance of central chirality in achieving high enantioselectivity. acs.org In the context of cross-coupling, palladium complexes bearing chiral ligands have been shown to be highly effective. mdpi.com The design of these ligands often focuses on creating a well-defined chiral environment that can effectively differentiate between the two enantiotopic faces of the substrate. The development of a dynamic kinetic asymmetric transformation (DYKAT) for the synthesis of axially chiral heterobiaryls utilized a TADDOL-derived phosphoramidite (B1245037) ligand, highlighting the continuous innovation in ligand design for challenging cross-coupling reactions. nih.gov

Other Catalytic Transformations and Methodologies

Beyond cross-coupling, chiral isocyanide ligands and related chiral structures have been employed in a range of other catalytic transformations. These include hydrogenation, isomerization, and hydrosilylation reactions. researchgate.netnih.gov For instance, tripodal isocyanide ligands have been proposed for the catalytic hydrogenation or isomerization of prochiral double bonds. researchgate.net In rhodium-catalyzed hydrosilylation of ketones, bulky isocyanide ligands have been shown to significantly accelerate the reaction rate. nih.gov

Furthermore, the principles of asymmetric induction using chiral ligands extend to various other reaction types. For example, enantioselective decarboxylative arylation of α-amino acids has been achieved through the synergistic merger of photoredox and nickel catalysis, employing a chiral ligand to control the stereochemistry. acs.org Similarly, enantioselective oxidative cross-coupling reactions have been developed using chiral Lewis acid-bonded nucleophiles. nih.gov

Polymerization of Chiral Isocyanides: Formation of Helical Polymers

The polymerization of chiral isocyanides, such as this compound, leads to the formation of fascinating macromolecular structures known as helical polymers. ru.nlresearchgate.netchemscene.comnih.gov The inherent chirality of the monomer unit directs the polymer chain to adopt a preferred helical screw sense, resulting in a polymer with a high degree of optical activity.

The polymerization of isocyanides is a rapid process, driven by the conversion of the divalent carbon of the isocyanide to a tetravalent carbon in the polymer backbone. ru.nl This process is often catalyzed by nickel(II) complexes. When a homochiral isocyanide is polymerized, the resulting right-handed (P) and left-handed (M) helical polymers are diastereomers and are formed in unequal amounts. ru.nl For this compound, it has been observed that the polymerization preferentially forms a right-handed helix. ru.nl

The helical structure of poly(isocyanides) arises from the restricted rotation around the single bonds in the polymer backbone, a phenomenon known as atropisomerism. ru.nl The resulting helical polymers can exhibit unique chiroptical properties and have potential applications in areas such as chiral recognition and catalysis. rsc.org The interplay between the chiral side chains and the helical main chain can lead to complex chiroptical behavior, including changes in optical rotation upon external stimuli. acs.org

Below is a table summarizing the optical rotation data for the polymerization of some chiral isocyanides, illustrating the diastereoselective nature of the polymerization process.

Monomer (R-NC)Molar Optical Rotation of Polymer ([Φ]D)Molar Optical Rotation of Model Compound (R-N=CH-t-C4H9) ([Φ]D)Difference ([Φ]D Polymer - [Φ]D Model)Inferred Predominant Helix Sense
(S)-PhCH(CH3)-458°-126°-332°Right-handed (P)

Data adapted from reference ru.nl.

The development of methods to control the helical structure of polymers derived from both chiral and achiral monomers is an active area of research, with potential applications in materials science and nanotechnology. rsc.orgacs.orgresearchgate.net

Mechanistic Principles of Isocyanide Polymerization and Helicity Induction

The polymerization of isocyanides is a unique process that results in the formation of rigid, helical polymers known as poly(isocyanides). This transformation is predominantly catalyzed by transition metal complexes, particularly those involving nickel(II). The fundamental mechanism is a living polymerization that proceeds through the repeated insertion of isocyanide monomers. The process is initiated by the catalyst, and the main chain of the resulting poly(isocyanide) forms a rigid helix. ru.nl This helical structure arises from the hindered rotation around the single bonds that connect the main-chain carbon atoms, a consequence of each main-chain atom bearing a side chain. ru.nl

The polymerization mechanism allows for the generation of a polymer with a preferred helical direction, or screw sense, when an optically active isocyanide is used. ru.nl The bulky side chains of the monomers force the polymer backbone to twist into a stable 4/1 helical conformation, where four monomer units constitute one turn of the helix. When a chiral monomer like this compound is polymerized, the stereocenter in its side chain directs the winding of the polymer chain into a preferred helical sense (either a right-handed P-helix or a left-handed M-helix) to minimize steric strain. This transfer of chirality from the monomer to the polymer's secondary structure is a key principle in helicity induction. ru.nl The resulting polymer will be a mixture of diastereomeric molecules with P and M screws, with an excess of one screw sense. ru.nl

Strategies for Screw Sense Selective Polymerization

Controlling the helical screw sense of poly(isocyanides) is crucial for their application in chiral technologies. Several strategies have been developed to achieve this, a process known as screw-sense-selective polymerization. researchgate.netnih.gov

A primary strategy is the use of a chiral catalyst or initiator . Even with achiral isocyanide monomers, an optically active catalyst can induce the formation of polymers with a significant excess of one helical sense. ru.nl For example, catalysts prepared by adding an optically active amine to a tetrakis(isocyanide)nickel(II) perchlorate (B79767) complex have been shown to polymerize achiral isocyanides into optically active polymers with a high enantiomeric excess. ru.nl This method effectively transfers the chirality of the catalyst to the growing helical polymer chain.

Another powerful approach is the use of chiral monomers . As discussed, the polymerization of an enantiomerically pure isocyanide, such as this compound, naturally leads to a polymer with a preferred helical structure. ru.nl

A more nuanced and efficient strategy is the "sergeants and soldiers" principle . acs.orgrsc.org This method involves copolymerizing a small amount of a chiral isocyanide monomer (the "sergeant") with a large excess of an achiral isocyanide monomer (the "soldiers"). acs.orgresearchgate.net The chiral "sergeant" monomers dictate the helical sense of the entire copolymer chain, forcing the achiral "soldier" monomers to conform to the same helicity. acs.orgacs.org This phenomenon represents a strong amplification of chirality, where a small chiral influence directs the conformation of a much larger achiral system. acs.org The nonlinear relationship between the amount of the chiral "sergeant" and the helical bias of the resulting copolymer is a hallmark of this principle. rsc.org

The following table summarizes research findings on different strategies for achieving screw-sense selective polymerization.

StrategyCatalyst/InitiatorMonomer(s)Key Finding
Chiral CatalystOptically Active Nickel(II) ComplexAchiral IsocyanidesProduces optically active polymers with a significant excess of one screw sense. ru.nl
Chiral MonomerAchiral CatalystThis compoundThe inherent chirality of the monomer induces a preferred helical screw sense in the polymer. ru.nl
"Sergeants and Soldiers"Achiral CatalystSmall amount of chiral isocyanide (sergeant) and large amount of achiral isocyanide (soldier)A small fraction of chiral monomers dictates the helicity of the entire copolymer chain, demonstrating chiral amplification. acs.orgrsc.org
Chiral Initiator for Block CopolymerizationPd-Pt µ-ethynediyl dinuclear complex with a chiral oligomerAchiral aryl isocyanides with bulky substituentsA chiral poly(isocyanide) oligomer can initiate the polymerization of an achiral isocyanide to produce a block copolymer with a predominantly single-handed helical structure. nih.gov

Computational Chemistry and Theoretical Characterization of Chiral Isocyanides

Quantum Chemical Investigations of Electronic Structure and Bonding in Isocyanides

Quantum chemical methods offer a powerful lens through which to examine the intricate details of electronic structure and bonding in isocyanides. The isocyanide functional group (-N≡C) possesses a unique electronic character, which can be described through two primary resonance structures: a zwitterionic form with a triple bond between nitrogen and carbon, and a carbenic form with a double bond. researchgate.net High-level valence bond calculations have indicated that the electronic structure is predominantly carbenic in nature, with a secondary contribution from the zwitterionic form. researchgate.net This carbenic character imparts ambiphilic reactivity to the isocyanide carbon atom, allowing it to act as both a nucleophile and an electrophile. researchgate.net

The electronic structure of isocyanides is further elucidated by molecular orbital (MO) theory. mdpi.com Computational studies reveal the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of the molecule. For a typical isocyanide, the highest occupied molecular orbital (HOMO) is often localized on the carbon atom of the isocyanide group, consistent with its nucleophilic character. The lowest unoccupied molecular orbital (LUMO) is typically a π* orbital, making the isocyanide susceptible to attack by nucleophiles.

The presence of a chiral center, as in (S)-1-methyl-2-phenylethyl isocyanide, introduces additional complexity to the electronic structure. The chiral environment can influence the energy levels and spatial distribution of the molecular orbitals, which in turn can affect the molecule's reactivity and its interactions with other chiral molecules. arxiv.org Quantum chemical calculations can precisely model these effects, providing a detailed picture of how chirality manifests at the electronic level. arxiv.org

Table 1: Calculated Electronic Properties of a Model Isocyanide (Methyl Isocyanide)

PropertyCalculated ValueMethod
Dipole Moment3.83 DComputational Study
C≡N Bond LengthVaries with methodAb initio/DFT
HOMO EnergyVaries with methodAb initio/DFT
LUMO EnergyVaries with methodAb initio/DFT

Note: The values in this table are for a representative isocyanide and are intended to be illustrative. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of complex organic reactions. mdpi.com For reactions involving chiral isocyanides, DFT calculations can provide invaluable insights into reaction pathways, transition states, and the origins of stereoselectivity. ufms.br

A prominent example is the Ugi three-component reaction (3CR), a multicomponent reaction where an isocyanide is a key reactant. ufms.br DFT studies on the Ugi 3CR have been used to map out the potential energy surface of the reaction, identifying the structures of intermediates and transition states. ufms.br These calculations have shown that the stereoselectivity of the reaction is often under kinetic control, with the preferred stereoisomer being formed via the lowest energy transition state. For instance, in the reaction of a chiral iminium ion with an isocyanide, DFT can predict which face of the iminium ion is preferentially attacked by the isocyanide, thus explaining the observed diastereoselectivity. ufms.br

DFT has also been employed to investigate the mechanism of the reaction between isocyanides and carboxylic acids. researchgate.netdiva-portal.org These studies have shown that the reaction proceeds through a concerted α-addition of the acid to the isocyanide, leading to an acyl imidate intermediate. researchgate.netdiva-portal.org Subsequent isomerization and acyl migration then yield the final N-formyl imide product. researchgate.netdiva-portal.org The calculated activation barriers from DFT are often in good agreement with experimental reaction conditions. researchgate.netdiva-portal.org

By applying DFT methods to reactions involving this compound, researchers can predict its reactivity and the stereochemical outcome of its reactions. This predictive power is crucial for the rational design of new synthetic methodologies that utilize this chiral building block.

Table 2: Representative Activation Energies (Ea) Calculated by DFT for Isocyanide Reactions

Reaction TypeReactantsCalculated Ea (kcal/mol)Solvent
Ugi 3CR (Nucleophilic Attack)Chiral (E)-iminium + Isocyanide4.1 (si-face attack)Methanol
Ugi 3CR (Nucleophilic Attack)Chiral (E)-iminium + Isocyanide7.4 (re-face attack)Methanol
Isocyanide + Carboxylic Acid (Isomerization)Z-acyl imidate19.2Gas Phase

Note: These values are taken from studies on similar systems and illustrate the type of data obtained from DFT calculations. ufms.brresearchgate.net

Computational Approaches to Absolute Configuration Determination for Chiral Compounds

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. While X-ray crystallography is the definitive method, it requires the formation of high-quality crystals, which is not always feasible. Computational methods provide a powerful alternative for assigning the absolute configuration of chiral compounds in solution. purechemistry.orgspectroscopyeurope.comnih.gov

One of the most widely used computational techniques for this purpose is the comparison of experimentally measured and theoretically calculated chiroptical properties, such as electronic circular dichroism (ECD), optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD). spectroscopyeurope.comnih.govfrontiersin.orgcmu.edu The general procedure involves:

Performing a conformational search for the chiral molecule to identify all low-energy conformers.

Optimizing the geometry and calculating the chiroptical spectra for each conformer using DFT or time-dependent DFT (TD-DFT). cmu.edu

Generating a Boltzmann-averaged spectrum based on the relative energies of the conformers.

Comparing the calculated spectrum with the experimental spectrum.

A good match between the calculated spectrum for a particular enantiomer (e.g., the (S)-enantiomer) and the experimental spectrum allows for the unambiguous assignment of the absolute configuration. spectroscopyeurope.com

Another approach involves the comparison of calculated and experimental nuclear magnetic resonance (NMR) parameters. frontiersin.org The calculation of 13C NMR chemical shifts, for example, can be used to assign the relative configuration of a molecule with multiple stereocenters. frontiersin.org If one stereocenter is known, this method can be extended to determine the absolute configuration of the others. frontiersin.org

For this compound, these computational methods can be used to theoretically verify its assigned (S)-configuration by comparing the calculated chiroptical data with experimental measurements.

Conformational Analysis of Flexible Chiral Isocyanide Structures

Many chiral molecules, including this compound, possess significant conformational flexibility due to the presence of rotatable single bonds. nih.govnih.govfrontiersin.org A thorough conformational analysis is a prerequisite for accurate computational studies of such molecules, as many of their properties are an average over the ensemble of accessible conformations. nih.gov

The goal of a conformational analysis is to identify all low-energy conformers and their relative populations. This is typically achieved through a systematic or stochastic search of the conformational space. Computational methods used for conformational analysis range from molecular mechanics (MM) for initial screening to more accurate but computationally expensive quantum mechanical methods like DFT for final energy calculations. nih.gov

For a molecule like this compound, the key dihedral angles to consider are those around the C-C bond of the ethyl chain and the C-N bond of the isocyanide group. Rotation around these bonds can lead to a multitude of different conformers, each with its own energy and geometry.

The conformational landscape of a flexible chiral molecule can be influenced by subtle intramolecular interactions, such as hydrogen bonds and steric repulsions. mdpi.com Computational chemistry provides the tools to quantify these interactions and to predict the most stable conformations. mdpi.com The results of a conformational analysis are crucial for obtaining accurate Boltzmann-averaged properties, such as chiroptical spectra, which are essential for the determination of absolute configuration. nih.gov Furthermore, understanding the conformational preferences of a chiral isocyanide can provide insights into its reactivity and how it interacts with other molecules in, for example, asymmetric catalysis.

Advanced Spectroscopic and Analytical Methodologies in Chiral Isocyanide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of (S)-1-methyl-2-phenylethyl isocyanide. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while specialized techniques can confirm the compound's absolute and relative stereochemistry. nih.gov

In the ¹H NMR spectrum of a related compound, (S)-(-)-1-phenylethyl isocyanate, the protons of the phenyl group typically appear as a multiplet in the aromatic region, while the methyl protons present as a doublet, and the methine proton as a quartet, with their specific chemical shifts and coupling constants providing insight into the local electronic environment and neighboring protons. chemicalbook.com For this compound, analogous patterns would be expected, with the methylene (B1212753) protons adjacent to the phenyl group adding further complexity to the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. rsc.org The isocyanide carbon is a particularly informative reporter, with its chemical shift being sensitive to the electronic effects of the surrounding substituents. The chemical shifts of the chiral center and the carbons in the phenyl and ethyl groups further confirm the carbon skeleton. spectrabase.com The axial symmetry and short correlation time of some isocyanides can even allow for the observation of coupling to the quadrupolar ¹⁴N nucleus, which is not typically observed. nih.gov

For determining stereochemistry, NMR methods are particularly powerful. nih.gov While standard NMR can confirm the connectivity, advanced techniques are often required to unambiguously assign the stereochemistry. This can involve the use of chiral solvating agents or chiral derivatizing agents to induce diastereomeric differentiation in the NMR spectra of enantiomers. Furthermore, solid-state NMR can be employed to establish stereochemistry by comparing experimental ¹³C tensor principal values with those computed for all possible stereoisomers. nih.gov

Table 1: Representative NMR Data for Phenyl-Substituted Chiral Compounds

NucleusCompound TypeTypical Chemical Shift Range (ppm)Multiplicity
¹HPhenyl protons7.0 - 7.5Multiplet
¹HMethine proton (CH)4.0 - 5.0Quartet/Multiplet
¹HMethylene protons (CH₂)2.5 - 3.5Multiplet
¹HMethyl protons (CH₃)1.3 - 1.8Doublet
¹³CIsocyanide carbon (N≡C)155 - 170-
¹³CPhenyl carbons120 - 140-
¹³CChiral center (CH)50 - 60-
¹³CMethylene carbon (CH₂)30 - 45-
¹³CMethyl carbon (CH₃)15 - 25-

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman for Bonding and Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the bonding and intermolecular interactions of this compound. The most prominent and diagnostic feature in the IR spectrum of an isocyanide is the intense stretching vibration of the N≡C triple bond. wikipedia.org

This N≡C stretching frequency (ν(N≡C)) typically appears in the range of 2110–2165 cm⁻¹. wikipedia.org Its precise position is highly sensitive to the electronic environment of the isocyanide group. For this compound, the electron-donating nature of the alkyl group influences this frequency. Furthermore, the formation of hydrogen bonds or other intermolecular interactions with solvents or other molecules can cause shifts in the ν(N≡C) band, providing a means to study these interactions. mdpi.com For instance, a shift to a lower frequency (red shift) can indicate a weakening of the C≡N bond due to interactions like π-back-bonding in metal complexes. nih.gov

Raman spectroscopy offers complementary information. While the N≡C stretch is also observable in the Raman spectrum, other vibrations, such as those of the aromatic ring and the alkyl backbone, can be more readily analyzed. Group theoretical analysis can be used to predict the number and types of vibrational modes for the molecule. researchgate.net

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational characteristics of this compound, revealing details about its bonding, structure, and interactions in various environments.

Table 2: Characteristic Vibrational Frequencies for Isocyanides

Vibrational ModeTechniqueTypical Frequency Range (cm⁻¹)Intensity
N≡C StretchIR, Raman2110 - 2165Strong in IR
C-H Stretch (Aromatic)IR, Raman3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)IR, Raman2850 - 3000Medium
C=C Stretch (Aromatic)IR, Raman1400 - 1600Medium to Strong
C-H Bend (Aliphatic)IR, Raman1350 - 1480Medium

Mass Spectrometry (MS) for Structural Elucidation and Reaction Intermediates Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. wikipedia.org Upon ionization in the mass spectrometer, the molecule undergoes fragmentation, breaking into smaller, charged pieces. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these fragments versus their relative abundance.

The molecular ion peak (M⁺), corresponding to the intact molecule, confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. chemguide.co.uk For this compound, characteristic fragmentation pathways would involve cleavage of the bonds adjacent to the chiral center and the phenyl group. For instance, the loss of the methyl group or the benzyl (B1604629) group would lead to prominent fragment ions. The fragmentation of long-chain isocyanates often results in a stable six-membered ring structure. researchgate.net Aromatic compounds often show a strong molecular ion peak due to their stability. libretexts.org

Mass spectrometry is also instrumental in the analysis of reaction intermediates. In reactions involving this compound, MS can be used to identify transient species, providing mechanistic insights into the chemical transformation.

Table 3: Potential Fragmentation Ions for this compound in Mass Spectrometry

FragmentDescriptionPotential m/z
[C₁₀H₁₁N]⁺Molecular Ion (M⁺)145
[C₉H₈N]⁺Loss of CH₃130
[C₈H₈]⁺Loss of CH₃NC104
[C₇H₇]⁺Tropylium ion (rearrangement)91
[C₃H₄N]⁺Loss of C₇H₇ (benzyl radical)54

Note: The observed fragmentation pattern can be influenced by the ionization method used (e.g., Electron Impact, Electrospray Ionization).

X-ray Crystallography for Solid-State Stereochemical Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including the absolute stereochemistry of chiral molecules like this compound. wikipedia.org This technique relies on the diffraction of X-rays by a single crystal of the compound.

The diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. This allows for the unambiguous assignment of the (S) configuration at the chiral center. Furthermore, X-ray crystallography provides detailed information about bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the crystalline state.

While obtaining suitable single crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled. It serves as the gold standard for validating the stereochemistry determined by other methods and provides a basis for computational modeling and understanding the molecule's interactions in the solid state. In the absence of a crystal structure for the isocyanide itself, the analysis of its metal complexes can also provide valuable stereochemical information.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Helical Conformation Analysis

Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are essential for probing the chiral nature of this compound. acs.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This phenomenon is only observed for chiral compounds and provides a unique spectral fingerprint related to the molecule's three-dimensional structure.

The CD spectrum of this compound can be used to confirm its enantiomeric purity. The sign and magnitude of the CD signal are directly proportional to the enantiomeric excess (ee) of the sample. thieme-connect.deresearchgate.net This makes CD an invaluable tool for quality control in the synthesis of enantiomerically pure compounds. A racemic mixture, containing equal amounts of both enantiomers, is CD-inactive. youtube.com

Furthermore, CD spectroscopy is highly sensitive to the conformational changes of a molecule. For molecules that can adopt helical conformations, such as polyisocyanides, CD can be used to determine the preferred helical sense. scispace.com The interaction between chromophores within the molecule can lead to characteristic exciton-coupled CD signals, which can be analyzed to deduce the spatial arrangement of these groups. acs.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to assign the absolute configuration and to gain a deeper understanding of the relationship between the observed spectrum and the molecule's conformation in solution. rsc.orgresearchgate.net

Table 4: Applications of Chiroptical Spectroscopy for this compound

TechniqueInformation ObtainedPrinciple
Circular Dichroism (CD)Enantiomeric excess, absolute configuration, conformational analysisDifferential absorption of left and right circularly polarized light
Optical Rotatory Dispersion (ORD)Enantiomeric purity, absolute configurationWavelength-dependent rotation of plane-polarized light
Vibrational Circular Dichroism (VCD)Absolute configuration, solution-state conformationDifferential absorption of left and right circularly polarized infrared radiation

Emerging Applications and Future Directions in Chiral Isocyanide Chemistry

Integration of Chiral Isocyanides in Bioorthogonal Chemical Transformations

Chiral isocyanides are increasingly recognized for their potential in bioorthogonal chemistry, a field focused on chemical reactions that can occur within living systems without interfering with native biochemical processes. The unique reactivity of the isocyanide functional group, acting as both a nucleophile and an electrophile, makes it a versatile tool for labeling and modifying biomolecules. frontiersin.org Its small size is advantageous as it minimizes perturbations to the structure and function of the parent biomolecule. frontiersin.org

Several strategies have been developed for the bioorthogonal application of isocyanides, including two-component reactions, multicomponent reactions (MCRs), and metal chelation. frontiersin.org The isocyanide-tetrazine ligation, a [4+1] cycloaddition, has gained significant attention due to its rapid kinetics and the formation of stable conjugation products, making it a powerful tool for biomolecule labeling. frontiersin.org While the primary focus has been on the reactivity of the isocyanide group itself, the incorporation of chirality, as in (S)-1-methyl-2-phenylethyl isocyanide, opens new avenues for stereoselective interactions with biological targets. This could lead to the development of probes that can differentiate between chiral environments within a cell or specifically label enantiomeric biomolecules.

The synthesis of isocyanides from primary amines, such as the corresponding amine of this compound, can be achieved through methods like the carbylamine reaction, which involves treatment with chloroform (B151607) and a base. scienceinfo.com This accessibility allows for the incorporation of isocyanide functionalities into various molecular scaffolds for biological applications.

Development of Novel Chiral Polyisocyanide Materials with Defined Helicity

The polymerization of chiral isocyanides, or the asymmetric polymerization of achiral isocyanides, can lead to the formation of polyisocyanides with a stable helical structure. researchgate.netresearchgate.netacs.org These helical polymers are a class of chiral materials with significant potential in areas such as chiral catalysis, separation, and photonics. researchgate.netrsc.org The defined helicity arises from the controlled twisting of the polymer backbone, which can be influenced by the chirality of the monomer, the polymerization catalyst, or the reaction environment. researchgate.netresearchgate.net

Recent advancements have demonstrated the synthesis of polyisocyanides with controlled helicity through the living polymerization of achiral aryl isocyanide monomers in a chiral liquid crystal medium. acs.org This method, inspired by the precise control observed in biological systems, allows for the production of polymers with a predominantly one-handed helical structure and controlled molecular weights. acs.org The use of chiral nickel(II) precatalysts has also been shown to be an effective approach for the asymmetric chain-growth polymerization of isocyanides, resulting in helically chiral polyisocyanides. researchgate.net

While direct polymerization of this compound to form helical polymers is a promising area of research, the specific properties and applications of such a material are still under exploration. The inherent chirality of the (S)-1-methyl-2-phenylethyl group is expected to strongly influence the helical bias of the resulting polymer. The development of such materials could lead to novel applications in enantioselective recognition and asymmetric catalysis.

Green and Sustainable Chemical Processes for Chiral Isocyanide Synthesis and Utilization

The development of environmentally friendly methods for the synthesis and use of chemicals is a central goal of green chemistry. In the context of chiral isocyanides, research has focused on creating more sustainable synthetic routes that minimize waste and avoid hazardous reagents. rsc.org

A significant advancement in the green synthesis of isocyanides is the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent for N-formamides. rsc.org This method offers a more sustainable alternative to traditional reagents like phosphorus oxychloride (POCl₃) and phosgene (B1210022) derivatives, as it is less toxic, cheaper, and involves a simpler reaction protocol and work-up, resulting in a significantly lower E-factor (a measure of waste produced). rsc.org Another innovative approach avoids aqueous workup altogether, allowing for a faster, safer, and more scalable synthesis of a wide range of isocyanides with high purity and reduced environmental impact. rsc.org This method has been successfully applied to the synthesis of phenylethyl isocyanide on a large scale. rsc.org

The utilization of chiral isocyanides in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, is another aspect of their sustainable application. nih.govwikipedia.org MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing waste and improving efficiency. nih.gov The use of this compound in such reactions allows for the direct incorporation of a chiral fragment into the product, providing a sustainable route to enantiomerically enriched molecules.

Dehydration ReagentAdvantages in Green SynthesisReference
p-Toluenesulfonyl chloride (p-TsCl)Lower toxicity, lower cost, simplified protocol, reduced waste (lower E-factor) rsc.org
Phosphorus oxychloride (POCl₃) with no aqueous workupIncreased speed, mild conditions, scalability, high purity, increased safety, reduced waste rsc.org

Discovery of New Reactivities and Unprecedented Transformations of Chiral Isocyanides

The unique electronic structure of the isocyanide group continues to be a source of novel chemical reactivity. frontiersin.orgscienceinfo.com Recent research has uncovered unprecedented transformations that expand the synthetic utility of this functional group. For instance, isocyanides have been shown to undergo a formal N≡C bond scission in a cascade reaction to form symmetrical sulfonyl guanidines. nih.gov This unexpected reactivity opens up new possibilities for the synthesis of guanidine-containing compounds.

Furthermore, the application of convertible isocyanides in Ugi reactions has led to surprising outcomes. beilstein-journals.org In some cases, the expected hydrolysis of the convertible isocyanide moiety to a carboxylic acid does not occur, and instead, unexpected rearrangements and transformations take place, leading to the formation of novel heterocyclic structures. beilstein-journals.org These discoveries highlight the rich and sometimes unpredictable chemistry of isocyanides.

The use of chiral isocyanides like this compound in these newly discovered reactions could provide stereochemical control and lead to the synthesis of complex, enantiomerically pure molecules. The development of new catalytic systems, such as chiral cobalt catalysts for the asymmetric reductive coupling of isocyanates with tertiary alkyl halides, also points towards new avenues for the stereoselective synthesis of complex chiral amides, a transformation that could potentially be adapted for isocyanide chemistry. acs.org

Chemical Investigations of Naturally Occurring Isocyanides and their Synthetic Replicas

The isocyanide functionality is found in a variety of natural products, many of which exhibit interesting biological activities. scienceinfo.comwikipedia.org The first naturally occurring isocyanide, xanthocillin, was discovered in 1957 from the mold Penicillium notatum. scienceinfo.comwikipedia.org Since then, numerous other isocyanides have been isolated, particularly from marine organisms like sponges, where they are often terpenoid in nature. nih.govpsu.edu Terrestrial isocyanides are also known and are often derived from α-amino acids. nih.govacs.org

The biosynthesis of isocyanides is an area of active investigation. In many marine organisms, the isocyanide group is thought to be derived from cyanide. psu.edu In other organisms, the isocyano group can be formed from the nitrogen of amino acids like tyrosine and tryptophan through the action of isonitrile synthase enzymes. acs.org A third pathway involves the conversion of glycine (B1666218) to the isocyano group catalyzed by a nonheme iron(II) α-ketoglutarate decarboxylase. acs.org

While this compound itself is not reported as a naturally occurring compound, its structural motif is related to α-amino acids, a known biosynthetic precursor for some terrestrial isocyanides. nih.gov The chemical synthesis of naturally occurring isocyanides and their analogs is crucial for confirming their structure, studying their biological activity, and providing a reliable supply for further research. The synthesis of chiral isocyanides, including non-natural ones like this compound, allows for the exploration of structure-activity relationships and the development of new therapeutic agents or biological probes.

Natural Isocyanide SourceBiosynthetic Precursor (if known)Reference
Penicillium notatum (mold)Tyrosine scienceinfo.comwikipedia.orgacs.org
Marine SpongesCyanide, Terpenes nih.govpsu.edu
Terrestrial Organismsα-Amino acids (e.g., Tyrosine, Tryptophan) nih.govacs.org
ActinobacteriaGlycine acs.org

Q & A

Q. What are the established synthetic routes for (S)-1-methyl-2-phenylethyl isocyanide, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For enantiomeric purity, asymmetric synthesis using chiral auxiliaries or catalysts is critical. For example, palladium-catalyzed reactions (e.g., insertion of isocyanides into organohalides) can yield stereochemically defined products when chiral ligands are employed . Purification via chiral HPLC or crystallization with enantioselective resolving agents ensures purity. Key intermediates should be monitored using polarimetry or chiral stationary-phase GC/MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • Methodological Answer :
  • Infrared (IR) Spectroscopy : Monitor the sharp isocyanide (─NC) stretching vibration near 2150–2100 cm⁻¹. Asymmetric and symmetric C–H stretches of the methyl and phenyl groups appear at 2950–2850 cm⁻¹ .

  • Raman Spectroscopy : The triple bond (N≡C) vibration produces a strong peak at ~2100 cm⁻¹. Surface-enhanced Raman spectroscopy (SERS) amplifies sensitivity for trace analysis .

  • NMR : The methyl group shows a singlet at ~1.3 ppm (¹H), while aromatic protons resonate at 7.2–7.5 ppm. ¹³C NMR confirms the isocyanide carbon at ~120–130 ppm .

    Spectroscopic Techniques Key Peaks/Features Applications
    IR SpectroscopyN≡C stretch (~2100 cm⁻¹)Functional group confirmation
    SERSEnhanced N≡C signalsTrace detection, surface interactions
    ¹H/¹³C NMRMethyl singlet, aromatic shiftsStructural elucidation

Advanced Research Questions

Q. How can this compound be utilized as a probe in surface-enhanced Raman spectroscopy (SERS), and what experimental parameters optimize signal enhancement?

  • Methodological Answer : The compound’s aromatic and isocyanide groups enable strong adsorption onto metallic nanoparticles (Au/Ag). To optimize SERS:
  • Substrate Preparation : Use citrate-reduced Ag colloids or Au nanorods. Ensure uniform nanoparticle size (20–50 nm) for plasmon resonance alignment .
  • Concentration : Dilute the compound to 10⁻⁶–10⁻⁸ M to avoid aggregation.
  • Laser Wavelength : Match excitation wavelength (e.g., 785 nm) to nanoparticle plasmon bands .
  • Data Validation : Compare SERS spectra with conventional Raman to confirm enhancement factors (EF > 10⁶).

Q. What strategies address reproducibility challenges in SERS experiments involving this compound adsorption on metallic substrates?

  • Methodological Answer : Reproducibility issues arise from substrate heterogeneity and adsorption variability. Mitigation strategies include:
  • Substrate Standardization : Use commercially available SERS chips or electrochemically roughened Au electrodes.
  • Surface Functionalization : Pre-treat substrates with alkanethiols to create uniform binding sites for isocyanide adsorption .
  • Multivariate Analysis : Apply principal component analysis (PCA) or machine learning to deconvolute spectral noise and batch effects .

Q. How does this compound participate in palladium-catalyzed multicomponent reactions, and what mechanistic insights inform reaction design?

  • Methodological Answer : The isocyanide acts as a one-carbon synthon in Pd-catalyzed cycloadditions (e.g., Ugi or Passerini reactions). Key considerations:
  • Catalyst System : Use Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.
  • Mechanism : Isocyanide inserts into Pd–C bonds, forming imidoyl intermediates. Steric effects from the methyl and phenyl groups influence regioselectivity .
  • Reaction Monitoring : Track intermediates via in-situ IR or LC-MS to optimize stepwise addition of reactants.

Data Contradictions and Resolution

  • Spectral Assignments : Discrepancies in N≡C stretching frequencies (e.g., 2100 vs. 2150 cm⁻¹) may arise from solvent polarity or hydrogen bonding. Calibrate instruments with standard compounds and report solvent systems .
  • Synthetic Yields : Palladium-catalyzed methods may yield 60–80% under inert atmospheres, while nucleophilic routes achieve 40–50%. Use degassed solvents and optimized ligand ratios to improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.